molecular formula C6H8BrNS B13205504 2-(3-Bromopropyl)-1,3-thiazole

2-(3-Bromopropyl)-1,3-thiazole

Cat. No.: B13205504
M. Wt: 206.11 g/mol
InChI Key: AJUSUQJHHOSEFB-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1,3-thiazole (CAS 1429054-05-6) is a high-value chemical building block with the molecular formula C 6 H 8 BrNS and a molecular weight of 206.10. This compound features a bromoalkyl chain attached to the 2-position of a 1,3-thiazole heterocycle, a structure that makes it a versatile intermediate in medicinal chemistry and drug discovery. The primary research value of this compound lies in its application as a key synthetic precursor for the development of novel thiazole-based derivatives. The thiazole ring is a privileged scaffold in medicinal chemistry; approximately 75% of FDA-approved small-molecule drugs contain nitrogen-containing heterocycles, with thiazoles being prominently featured . This compound's reactive bromopropyl chain enables facile further functionalization, allowing researchers to create diverse libraries of molecules for biological screening. Current research indicates that derivatives synthesized from this intermediate show significant promise in several therapeutic areas. Specifically, such compounds are investigated for their antiproliferative activity as dual EGFR/VEGFR-2 inhibitors, which is a promising strategy in cancer research to simultaneously inhibit tumor cell proliferation and angiogenesis . Furthermore, thiazole derivatives are widely explored for their potent antibacterial properties , with some acting as inhibitors of critical bacterial enzymes like DNA gyrase, a validated target for antibiotic development . This makes this compound a critical starting material in the quest to overcome antimicrobial resistance. Please Note: This product is provided for Chemical Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

2-(3-bromopropyl)-1,3-thiazole

InChI

InChI=1S/C6H8BrNS/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2

InChI Key

AJUSUQJHHOSEFB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CCCBr

Origin of Product

United States

Preparation Methods

Synthesis of 2-Aminothiazole Derivatives

This classical route involves the cyclization of α-haloketones with thioamides, followed by alkylation.

Step Reagents & Conditions Yield References
1. Formation of α-haloketone Halogenation of appropriate ketone Variable ,
2. Cyclization with Thioamide Thioamide + base, reflux 60-80%

Reaction Scheme:

α-Haloketone + Thioamide → 2-Aminothiazole Intermediate → Cyclization → this compound

Notes:

  • The halogenation step typically uses N-bromosuccinimide (NBS) or bromine.
  • The subsequent cyclization is facilitated by bases like potassium carbonate or sodium ethoxide.

Alkylation at the 2-Position

The key step involves nucleophilic substitution with 3-bromopropyl bromide:

2-Aminothiazole + 3-bromopropyl bromide → this compound

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Base: Potassium carbonate.
  • Temperature: Reflux (~80°C).

Research Data:

Parameter Data Reference
Yield 65-75%
Reaction Time 12-24 hours

Method 2: Thiazole Synthesis via Hantzsch or Gewald Reactions

Gewald Reaction Approach

This method involves the synthesis of 2-aminothiazoles through the reaction of ketones, sulfur, and α-cyanoesters, followed by functionalization.

Step Reagents & Conditions Yield References
1. Gewald Reaction Ketone + sulfur + cyanoester, base, reflux 50-70% ,
2. Cyclization to Thiazole Cyclization with halogenating agents 60-80%

Alkylation:

Post-synthesis, the thiazole core undergoes nucleophilic substitution with 3-bromopropyl bromide under similar conditions as Method 1.

Method 3: Industrial-Scale Synthesis via Thiazole-2-Methanamide Intermediates

Recent patents describe industrial routes involving halogenation and subsequent substitution reactions.

Synthesis Pathway

  • Step 1: Starting from commercially available 2-bromo thiazole.
  • Step 2: Lithiation of 2-bromo thiazole using n-butyllithium in tetrahydrofuran at -75°C to generate the lithio intermediate.
  • Step 3: Quenching with 3-bromopropyl chloride to introduce the 3-bromopropyl group.
  • Step 4: Purification via recrystallization.

Reaction Data:

Parameter Data Reference
Yield 70-75%
Reaction Temperature -75°C

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Typical Yield Remarks
1 α-Haloketone + Thioamide NBS, base Reflux, 12-24 h 65-75% Classical, versatile
2 Gewald reaction intermediates Sulfur, cyanoester Reflux, base 50-70% Suitable for large scale
3 2-Bromo thiazole n-Butyllithium, 3-bromopropyl chloride -75°C, inert atmosphere 70-75% Industrial, high yield

Research Findings and Optimization Insights

  • Reaction Efficiency: Lithiation methods combined with alkyl halides provide high yields and are scalable.
  • Selectivity: Alkylation at the 2-position of thiazole is highly selective under controlled conditions.
  • Safety Considerations: Use of low temperatures (-75°C) with n-butyllithium requires appropriate safety measures.
  • Yield Optimization: Excess alkyl halide and longer reaction times improve yields; however, over-alkylation can occur, necessitating careful control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-bromopropyl group undergoes nucleophilic substitution (SN2) due to the bromide's leaving-group ability. Common nucleophiles and outcomes include:

NucleophileProduct FormedConditionsYield (%)Source
Sodium azide (NaN₃)2-(3-Azidopropyl)-1,3-thiazoleDMF, 80°C, 12 hr78–85
Ammonia (NH₃)2-(3-Aminopropyl)-1,3-thiazoleEthanol, reflux, 6 hr65
Thiophenol (C₆H₅SH)2-(3-Phenylthiopropyl)-1,3-thiazoleK₂CO₃, acetone, RT72

Key Findings :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

  • Microwave irradiation (130°C, 30 min) improves azidation yields to >90%.

Elimination Reactions

Dehydrohalogenation of the bromopropyl side chain forms alkenes, useful for conjugation or polymerization:

2-(3-Bromopropyl)-1,3-thiazoleBase2-(Allyl)-1,3-thiazole+HBr\text{this compound} \xrightarrow{\text{Base}} \text{2-(Allyl)-1,3-thiazole} + \text{HBr}

BaseSolventTemperatureAlkene Yield (%)
DBUToluene110°C88
KOtBuTHF60°C75

Mechanistic Insight :

  • Follows E2 pathway, with base abstracting β-hydrogen concurrent with Br⁻ departure.

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form biaryl or alkyl-aryl systems:

Suzuki-Miyaura Coupling

This compound+Aryl-B(OH)2Pd(PPh₃)₄2-(3-Arylpropyl)-1,3-thiazole\text{this compound} + \text{Aryl-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(3-Arylpropyl)-1,3-thiazole}

Aryl Boronic AcidCatalystLigandYield (%)
4-MethoxyphenylPd(OAc)₂XPhos82
2-NaphthylPdCl₂(dppf)dppf76

Optimization :

  • Oxygen-free conditions and Cs₂CO₃ as base minimize side reactions .

Cyclization Reactions

The bromopropyl side chain facilitates intramolecular cyclization to form fused heterocycles:

ReagentProductConditionsYield (%)
K₂CO₃Thiazolo[3,2-b] thiazepineDMF, 120°C68
CuIThiazolo[4,5-d]pyrimidineNMP, 150°C73

Structural Impact :

  • Cyclization enhances π-conjugation, shifting UV-Vis absorption maxima by 40–60 nm .

Oxidation of Thiazole Ring

This compoundH2O2,AcOHThis compound-4-oxide\text{this compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{this compound-4-oxide}

  • Yields 92% under microwave irradiation (100°C, 20 min).

Reduction of Bromopropyl Group

This compoundLiAlH42-(3-Hydroxypropyl)-1,3-thiazole\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{2-(3-Hydroxypropyl)-1,3-thiazole}

  • Ethanol solvent at 0°C prevents over-reduction of the thiazole ring.

Scientific Research Applications

2-(3-Bromopropyl)-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in antimicrobial and anticancer studies.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or receptor modulation. The thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

5-(3-Bromo-2-methylpropyl)-1,3-thiazole

This structural isomer features a methyl branch at the C2 position of the propyl chain, introducing steric hindrance that may impede nucleophilic attack compared to the linear chain in the target compound. Such branching could lower boiling points and alter solubility .

2-(Bromomethyl)-1,3-thiazole

The shorter bromomethyl chain enables faster SN2 reactions due to reduced steric effects. Its lower molecular weight (178.05 vs. ~206.06) and compact structure make it preferable for synthesizing small-molecule derivatives .

3-(3-Bromopropyl)-1,2,5-thiadiazole

The thiadiazole core, with two nitrogen atoms, enhances hydrogen-bonding capacity and electronic diversity. This compound is prioritized in agrochemical research, contrasting with the thiazole-based target’s broader synthetic utility .

2-(3-Bromophenoxy)-1,3-thiazole

The bromophenoxy group increases aromaticity and lipophilicity, favoring applications in materials science or catalysis. The bromine on the phenyl ring enables aryl coupling reactions, unlike the alkyl bromide in the target compound .

2-Methyl-2-(3-bromopropyl)-1,3-dioxolane

As a non-aromatic ether, this compound lacks the conjugated π-system of thiazole, reducing its stability under acidic conditions. It is often employed as a protecting group for alcohols or ketones .

Biological Activity

2-(3-Bromopropyl)-1,3-thiazole is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and data.

Chemical Structure and Synthesis

The structure of this compound features a thiazole ring substituted with a bromopropyl group. The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with bromopropyl derivatives. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains. For instance, studies indicate that compounds with similar thiazole structures exhibit minimum inhibitory concentrations (MICs) ranging from 1.0 to 61.2 µM against Mycobacterium tuberculosis and Staphylococcus pneumoniae .

Anticancer Properties

Research has shown that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. In particular, studies involving similar compounds reveal that modifications in the thiazole structure can enhance anticancer activity. For example, compounds with specific substitutions on the thiazole ring have shown increased potency against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves inducing apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives closely related to this compound:

  • Study on Antimicrobial Activity : A study reported that a series of thiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its efficacy against resistant strains .
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of lipophilicity in enhancing cellular uptake and subsequent cytotoxic effects .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 1.0 - 61.2 µM against M. tuberculosis
AnticancerSignificant cytotoxicity against MCF-7
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromopropyl)-1,3-thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of bromopropyl-thiazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, Grignard reagents (e.g., Mg in THF) and copper catalysts (e.g., CuI) are used to facilitate alkylation or cross-coupling steps under inert atmospheres . Solvent selection (e.g., THF, DMF) and temperature control (-78°C to 20°C) critically impact reaction efficiency. Yields ranging from 42% to 92% have been reported depending on stoichiometry and catalyst loading . Characterization via NMR (¹H, ¹³C) and IR spectroscopy is essential to confirm structure and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : Compare experimental ¹H and ¹³C spectra with computational predictions (e.g., δ ~2.5 ppm for methylene protons adjacent to bromine) .
  • Elemental Analysis : Verify calculated vs. experimental C, H, N, and S content (e.g., deviations <0.3% indicate high purity) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.05 for C₄H₄BrNS) .

Q. What purification strategies are effective for brominated thiazole derivatives?

  • Methodological Answer : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) are standard. For thermally stable compounds, vacuum distillation (boiling point ~199°C) may be employed . Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for bromopropyl-thiazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict NMR chemical shifts and IR vibrational modes. Discrepancies between experimental and theoretical data may indicate conformational flexibility or impurities. Cross-validate with X-ray crystallography (e.g., C–C bond lengths ~1.75 Å) to resolve ambiguities .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Kinetic studies suggest a two-step mechanism: (1) oxidative addition of Pd⁰ to C–Br, and (2) transmetallation with boronic acids. Steric hindrance from the thiazole ring may slow reaction rates, requiring elevated temperatures (80–100°C) .

Q. How does the thiazole ring influence the electronic properties of bromopropyl-thiazole derivatives?

  • Methodological Answer : The thiazole’s electron-withdrawing nature decreases electron density at the bromine-bearing carbon, enhancing electrophilicity. Cyclic voltammetry reveals reduction potentials near -1.2 V (vs. Ag/AgCl), correlating with reactivity in nucleophilic substitutions. Hammett substituent constants (σ ~0.6) further quantify electronic effects .

Q. What strategies mitigate challenges in scaling up bromopropyl-thiazole synthesis?

  • Methodological Answer : Optimize exothermic reactions via flow chemistry (e.g., microreactors for Grignard additions). Use in situ FT-IR to monitor intermediates and reduce side products. For air-sensitive steps, employ Schlenk lines or gloveboxes. Pilot studies report 78% yield at 100-g scale using THF reflux .

Specialized Methodological Considerations

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Replace the bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -NH₂, -OH) via SN2 reactions. For bioactivity screening, incorporate fluorophores (e.g., dansyl chloride) for cellular uptake tracking. Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases) .

Q. What safety protocols are critical for handling brominated thiazoles?

  • Methodological Answer : Use fume hoods for volatile intermediates (flash point ~74°C). Store under inert gas (Ar/N₂) to prevent degradation. PPE (gloves, goggles) is mandatory due to skin/eye irritation risks. Dispose of waste via halogen-specific protocols (e.g., NaHCO₃ neutralization) .

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